molecular formula C13H10ClFO2S B5614329 4-[(2-Chloro-4-fluorophenoxy)methyl]-5-methylthiophene-2-carbaldehyde

4-[(2-Chloro-4-fluorophenoxy)methyl]-5-methylthiophene-2-carbaldehyde

Cat. No.: B5614329
M. Wt: 284.73 g/mol
InChI Key: FFZFOFVMRALOFM-UHFFFAOYSA-N
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Description

4-[(2-Chloro-4-fluorophenoxy)methyl]-5-methylthiophene-2-carbaldehyde is an organic compound that belongs to the class of phenol ethers. These compounds are characterized by the presence of an ether group substituted with a benzene ring. This particular compound is notable for its unique structure, which includes a thiophene ring, a chloro-fluorophenoxy group, and a carbaldehyde functional group.

Preparation Methods

The synthesis of 4-[(2-Chloro-4-fluorophenoxy)methyl]-5-methylthiophene-2-carbaldehyde typically involves multiple steps. One common method involves the reaction of 2-chloro-4-fluorophenol with a suitable thiophene derivative under specific conditions. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

4-[(2-Chloro-4-fluorophenoxy)methyl]-5-methylthiophene-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and bases like sodium methoxide for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-[(2-Chloro-4-fluorophenoxy)methyl]-5-methylthiophene-2-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(2-Chloro-4-fluorophenoxy)methyl]-5-methylthiophene-2-carbaldehyde involves its interaction with specific molecular targets. The chloro and fluoro groups enhance its reactivity, allowing it to interact with various enzymes and proteins. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The thiophene ring provides additional stability and reactivity, making it a versatile compound for various applications .

Comparison with Similar Compounds

Similar compounds to 4-[(2-Chloro-4-fluorophenoxy)methyl]-5-methylthiophene-2-carbaldehyde include:

Properties

IUPAC Name

4-[(2-chloro-4-fluorophenoxy)methyl]-5-methylthiophene-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFO2S/c1-8-9(4-11(6-16)18-8)7-17-13-3-2-10(15)5-12(13)14/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFZFOFVMRALOFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(S1)C=O)COC2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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